1-(4-(3-Hydroxypropyl)pipérazin-1-yl)éthan-1-one

Vue d'ensemble

Description

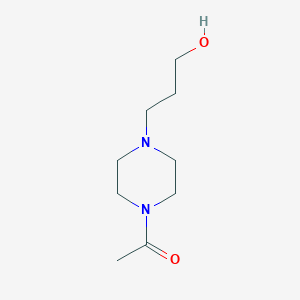

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is . The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The hydroxypropyl group enhances its solubility and bioavailability, which are critical factors in drug design.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In a study involving deep reinforcement learning for drug design, several compounds were synthesized and tested for their ability to inhibit Mpro, with some showing promising IC50 values ranging from 3.3 to 63.5 µM . The piperazine derivatives, including 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one, exhibited selectivity profiles that warrant further investigation.

Neuropharmacology

Piperazine derivatives are often explored for their effects on neurotransmitter systems. The compound may interact with dopamine and serotonin receptors, which could have implications in treating psychiatric disorders such as schizophrenia and depression . Analogues of piperazine have been shown to exhibit varying affinities for these receptors, suggesting that modifications to the piperazine structure can lead to enhanced therapeutic effects .

Case Study 1: SARS-CoV-2 Inhibition

In a recent investigation into novel Mpro inhibitors, researchers utilized various synthesized compounds derived from piperazine scaffolds. Among these, 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one was included in the screening process. The study reported several hits with IC50 values indicating moderate to strong inhibition of Mpro activity . These findings suggest that further optimization of this compound could lead to effective antiviral agents.

Case Study 2: Dopamine Transporter Interaction

Another study focused on the structure-activity relationship (SAR) of piperazine-containing compounds demonstrated that modifications to the piperazine ring can significantly alter binding affinities at the dopamine transporter (DAT) . While specific data on 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one were not detailed, the general trend indicates that similar compounds can be optimized for enhanced DAT inhibition, potentially leading to treatments for addiction or mood disorders.

Data Tables

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with 3-chloropropanol under basic conditions to form the intermediate 1-(3-hydroxypropyl)piperazine. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to 60°C

Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification steps: such as recrystallization or chromatography to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: 1-(4-(3-Oxopropyl)piperazin-1-yl)ethan-1-one

Reduction: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethanol

Substitution: 1-(4-(3-Chloropropyl)piperazin-1-yl)ethan-1-one.

Mécanisme D'action

The mechanism of action of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets neurotransmitter receptors such as dopamine and serotonin receptors.

Pathways Involved: The compound modulates the signaling pathways associated with these receptors, leading to altered neurotransmitter release and receptor activity.

Comparaison Avec Des Composés Similaires

1-(2-Hydroxyethyl)piperazine: Another piperazine derivative with similar structural features but different functional groups.

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one: A closely related compound with an ethyl group instead of a propyl group.

Uniqueness: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbonyl groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Activité Biologique

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety. Its structural formula can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can enhance its biological activity and therapeutic potential.

The primary mechanism of action for 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction modulates signaling pathways related to neurotransmitter release and receptor activity, which can influence various physiological processes.

Key Molecular Targets:

- Dopamine Receptors: Potential role in treating psychiatric disorders.

- Serotonin Receptors: Implications for mood regulation and anxiety disorders.

Pharmacological Effects

Research indicates that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one exhibits several pharmacological effects:

- Antipsychotic Activity: The compound has been investigated for its potential in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor modulation.

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Antipsychotic Activity

A study explored the effects of various piperazine derivatives on dopamine receptor binding. It was found that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one demonstrated significant affinity for D2 dopamine receptors, suggesting its potential as an antipsychotic agent .

Antimicrobial Efficacy

In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the range of 25–50 µg/mL .

Neuroprotective Studies

Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly. This effect was attributed to the modulation of intracellular signaling pathways associated with cell survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one, a comparison with similar piperazine derivatives is essential:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Similar to 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one | Moderate antipsychotic | 50 |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one | Ethyl instead of propyl group | Lower affinity for D2 receptors | >100 |

Propriétés

IUPAC Name |

1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDEQUXFYPGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466103 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145943-75-5 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.